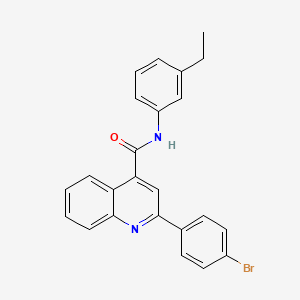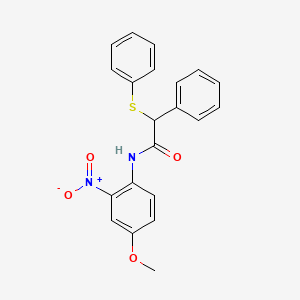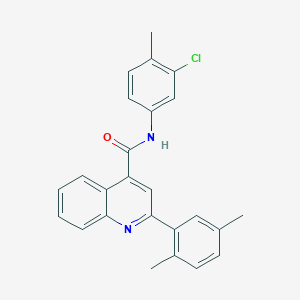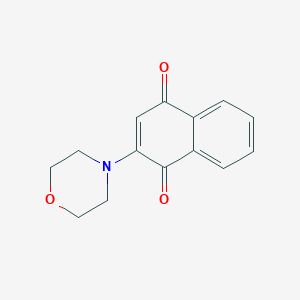![molecular formula C23H22N2O4 B11655521 ethyl (2E)-2-cyano-3-{1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}acrylate CAS No. 1164552-13-9](/img/structure/B11655521.png)
ethyl (2E)-2-cyano-3-{1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL (2E)-2-CYANO-3-{1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}PROP-2-ENOATE is a complex organic compound with a unique structure that includes an indole moiety, a cyano group, and a methoxyphenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2E)-2-CYANO-3-{1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}PROP-2-ENOATE typically involves multi-step organic reactions. One common method includes the condensation of an indole derivative with a cyanoacrylate ester under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
ETHYL (2E)-2-CYANO-3-{1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}PROP-2-ENOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the methoxyphenoxyethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride or potassium carbonate in DMF or THF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
ETHYL (2E)-2-CYANO-3-{1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}PROP-2-ENOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL (2E)-2-CYANO-3-{1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}PROP-2-ENOATE involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The cyano group may also play a role in the compound’s bioactivity by forming covalent bonds with target proteins .
Comparison with Similar Compounds
Similar Compounds
ETHYL (2E)-2-CYANO-3-(4-METHOXYPHENYL)ACRYLATE: Shares a similar structure but lacks the indole moiety.
2-METHOXYPHENYL ISOCYANATE: Contains the methoxyphenyl group but differs in its functional groups and overall structure.
Uniqueness
ETHYL (2E)-2-CYANO-3-{1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}PROP-2-ENOATE is unique due to its combination of an indole moiety, a cyano group, and a methoxyphenoxyethyl group. This unique structure contributes to its diverse chemical reactivity and potential bioactivity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
1164552-13-9 |
|---|---|
Molecular Formula |
C23H22N2O4 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
ethyl (E)-2-cyano-3-[1-[2-(4-methoxyphenoxy)ethyl]indol-3-yl]prop-2-enoate |
InChI |
InChI=1S/C23H22N2O4/c1-3-28-23(26)17(15-24)14-18-16-25(22-7-5-4-6-21(18)22)12-13-29-20-10-8-19(27-2)9-11-20/h4-11,14,16H,3,12-13H2,1-2H3/b17-14+ |
InChI Key |
OTRCWLKKIFZUPH-SAPNQHFASA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CN(C2=CC=CC=C21)CCOC3=CC=C(C=C3)OC)/C#N |
Canonical SMILES |
CCOC(=O)C(=CC1=CN(C2=CC=CC=C21)CCOC3=CC=C(C=C3)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-bromophenyl)-2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11655445.png)



![ethyl 2-({[4-(difluoromethoxy)phenyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11655472.png)

![(5E)-5-[(4-methoxynaphthalen-1-yl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11655487.png)
![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(3-nitrophenyl)hexanamide (non-preferred name)](/img/structure/B11655495.png)
![(5E)-1-(2,5-diethoxyphenyl)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-hydroxypyrimidine-4,6(1H,5H)-dione](/img/structure/B11655498.png)
![N-(4-{[(2E)-2-(3-bromobenzylidene)hydrazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B11655505.png)

![ethyl (2Z)-2-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11655513.png)
![N-[(E)-Amino[(4-methylquinazolin-2-YL)amino]methylidene]-3-nitrobenzamide](/img/structure/B11655514.png)
![1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-methylbutan-1-one](/img/structure/B11655515.png)
